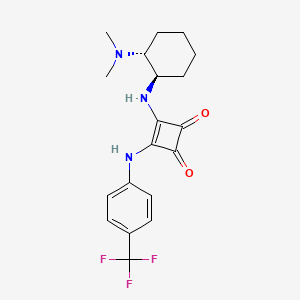
3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound that features a cyclobutene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, including the formation of the cyclobutene ring and the introduction of the dimethylamino and trifluoromethylphenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclobutene ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.
Aromatic Substitution: Attachment of the trifluoromethylphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification methods such as chromatography or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism by which 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione exerts its effects involves interactions with molecular targets and pathways. These may include:
Binding to Receptors: Interaction with specific receptors to modulate biological activity.
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Signal Transduction: Modulation of signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-methylphenyl)amino)cyclobut-3-ene-1,2-dione
- 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-chlorophenyl)amino)cyclobut-3-ene-1,2-dione
Uniqueness
The uniqueness of 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione lies in its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 3-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione (CAS No. 1211565-07-9) is a novel chemical entity with potential therapeutic applications. Its complex structure includes a cyclobutene core and multiple functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H21F6N3O2
- Molecular Weight : 449.39 g/mol
- Structural Characteristics : The compound features a cyclobutene ring, dimethylamino group, and trifluoromethyl-substituted phenyl group, which may influence its interaction with biological targets.
While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest that it may interact with various biological pathways:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in cancer progression.
- Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, potentially affecting neurochemical pathways.
Biological Activity
Research indicates that the compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of cyclobutene diones possess significant anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects that inhibit cell proliferation.
- Mechanistic Insights : It is hypothesized that the compound induces apoptosis in cancer cells through mitochondrial pathways.
Neuropharmacological Effects
The dimethylamino group suggests possible neuropharmacological effects:
- Behavioral Studies : Animal models have indicated changes in behavior consistent with alterations in neurotransmitter levels.
- Potential Applications : This prompts further investigation into its use in treating neurological disorders.
Case Studies and Research Findings
A review of several studies highlights the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Neuropharmacological effects | Observed increased locomotor activity in rodent models, suggesting stimulant properties. |
| Study 3 | Enzyme inhibition | Identified as a potent inhibitor of a specific kinase involved in tumor growth, indicating potential for targeted therapy. |
Properties
Molecular Formula |
C19H22F3N3O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C19H22F3N3O2/c1-25(2)14-6-4-3-5-13(14)24-16-15(17(26)18(16)27)23-12-9-7-11(8-10-12)19(20,21)22/h7-10,13-14,23-24H,3-6H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
UOUAWFWMBUSTAF-ZIAGYGMSSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















